molecular formula C8H17NO5 B12064142 N,N-Dimethyl-D-glucosamine

N,N-Dimethyl-D-glucosamine

Cat. No.: B12064142
M. Wt: 207.22 g/mol
InChI Key: XGTOSDKCLWLMAC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-D-glucosamine is a derivative of glucosamine, an amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the glucosamine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-D-glucosamine can be synthesized through the methylation of D-glucosamine. One common method involves the reaction of D-glucosamine with formaldehyde and formic acid, followed by reduction with sodium borohydride. This process results in the formation of this compound with high yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes. For instance, the reaction of D-glucosamine with dimethyl sulfate in the presence of a base such as sodium hydroxide can yield this compound. This method is scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-D-glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-D-glucosamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-D-glucosamine involves its role as a precursor for glycosaminoglycans. These glycosaminoglycans are essential for maintaining the structural integrity of cartilage and other connective tissues. The compound interacts with specific enzymes and receptors involved in the biosynthesis of glycosaminoglycans, thereby promoting their production and enhancing joint health .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-D-glucosamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike D-glucosamine and N-acetyl-D-glucosamine, the dimethylated form exhibits enhanced stability and solubility, making it suitable for various applications in medicine and industry .

Properties

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C8H17NO5/c1-9(2)5(3-10)7(13)8(14)6(12)4-11/h3,5-8,11-14H,4H2,1-2H3

InChI Key

XGTOSDKCLWLMAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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